molecular formula C14H21ClN2O2 B14791808 Benzyl (3S)-3-ethylpiperazine-1-carboxylate hydrochloride

Benzyl (3S)-3-ethylpiperazine-1-carboxylate hydrochloride

Cat. No.: B14791808
M. Wt: 284.78 g/mol
InChI Key: ULHHOQANMQUTOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (3S)-3-ethylpiperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3S)-3-ethylpiperazine-1-carboxylate hydrochloride typically involves the reaction of 3-ethylpiperazine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then isolated and purified using techniques such as distillation, crystallization, and filtration.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3S)-3-ethylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Benzyl (3S)-3-ethylpiperazine-1-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including its use as an anti-inflammatory or anti-cancer agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl (3S)-3-ethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. It may act as an agonist or antagonist at certain receptors, modulating the activity of neurotransmitters or other signaling molecules. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzylpiperazine: A piperazine derivative with stimulant properties.

    3-Ethylpiperazine: A simpler analog without the benzyl group.

    N-Benzylpiperazine: Another piperazine derivative with different pharmacological effects.

Uniqueness

Benzyl (3S)-3-ethylpiperazine-1-carboxylate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the benzyl group and the (3S)-3-ethylpiperazine moiety allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

benzyl 3-ethylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-2-13-10-16(9-8-15-13)14(17)18-11-12-6-4-3-5-7-12;/h3-7,13,15H,2,8-11H2,1H3;1H

InChI Key

ULHHOQANMQUTOS-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.